Pyridine-2-carbonitrile 1-oxide

Physical Organic Chemistry Computational Chemistry Electronic Structure

Researchers pursuing regioselective pyridine functionalization frequently encounter low yields when using generic cyanopyridines that lack N-oxide activation. Pyridine-2-carbonitrile 1-oxide (CAS 2402-98-4) resolves this through synergistic nitrile/N-oxide electronic effects that enable nucleophilic aromatic substitution and oxidative condensation with precise regiocontrol. • Direct precursor to 5-aminoisoxazole-based AChE/MAO inhibitors; lead compounds achieve IC50 values as low as 0.039 µM, rivaling donepezil. • Compatible with the metal-free, high-atom-economy oxidative condensation methodology (2023), reducing waste and cost of goods at scale. • Supplied with rigorous analytical QC (≥97% HPLC) and available in bulk for seamless process scale-up.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 2402-98-4
Cat. No. B1294356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2-carbonitrile 1-oxide
CAS2402-98-4
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C(=C1)C#N)[O-]
InChIInChI=1S/C6H4N2O/c7-5-6-3-1-2-4-8(6)9/h1-4H
InChIKeyXXDJXMMIVUCDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Pyridine-2-carbonitrile 1-oxide (CAS 2402-98-4): A Bifunctional Synthon for Heterocyclic Synthesis


Pyridine-2-carbonitrile 1-oxide (CAS 2402-98-4), also known as 2-cyanopyridine N-oxide, is a heteroaromatic compound with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol [1][2]. Its structure features a pyridine ring bearing both a nitrile group at the 2-position and an N-oxide functionality [3]. This unique combination establishes it as a valuable bifunctional synthon in organic synthesis, enabling advanced cyclization reactions and serving as a precursor to biologically active heterocycles [3][4].

1
Select bifunctional N-oxide / nitrile synthon for heterocycle construction.
2
Leverage N-oxide activation for regioselective cyclization under mild conditions.
3
Supports metal-free oxidative condensation routes; aligns with green chemistry workflows.
Reported synthetic fit

Why Pyridine-2-carbonitrile 1-oxide (CAS 2402-98-4) Cannot Be Replaced by Simple Analogs in Critical Syntheses


The unique electronic and steric profile of pyridine-2-carbonitrile 1-oxide arises from the synergistic effect of its 2-cyano and N-oxide substituents, which profoundly alters reactivity compared to in-class compounds like 2-cyanopyridine or 4-cyanopyridine N-oxide [1][2]. The N-oxide moiety activates the pyridine ring toward nucleophilic attack while simultaneously deactivating it toward electrophilic substitution, enabling regioselective transformations unattainable with the parent cyanopyridine [3]. Furthermore, the electron-withdrawing nitrile group influences the charge distribution and stability of the N-oxide, impacting both its coordination chemistry with metals and its performance in oxidative condensation reactions [2][4]. Substituting this compound with a generic alternative without considering these quantifiable electronic effects risks reaction failure or significantly reduced yields.

Regioselectivity
Removing the N-oxide eliminates ring activation; 2-cyanopyridine may shift reaction outcome.
Electronic profile
4-Cyano isomer or other N-oxide analogs may alter charge distribution and metal-coordination context.
Synthon identity
Simple nitrile or pyridine N-oxide alone cannot replicate the bifunctional reactivity; yields may differ.

Quantitative Evidence for Selecting Pyridine-2-carbonitrile 1-oxide (CAS 2402-98-4) Over Its Analogs


Ionization Energy of Pyridine-2-carbonitrile 1-oxide Compared to Parent Heterocycles

The gas-phase vertical ionization energy (IE) of pyridine-2-carbonitrile 1-oxide was determined to be 8.96 ± 0.02 eV by photoelectron spectroscopy [1]. This value reflects the energy required to remove an electron from the highest occupied molecular orbital (HOMO). For context, the IE of the parent pyridine N-oxide is reported as 8.38 eV [2]. The higher IE of the 2-carbonitrile derivative indicates a stabilization of the HOMO by 0.58 eV, attributable to the electron-withdrawing inductive effect of the nitrile group. This quantitative difference in electronic structure directly influences the compound's reactivity, particularly its susceptibility to oxidation and its performance as a ligand in charge-transfer complexes.

Ionization energy
Reported
8.96 ± 0.02 eV
HOMO stabilization context vs. parent N-oxide (8.38 eV)
Δ +0.58 eV; gas-phase photoelectron spectroscopy
Physical Organic Chemistry Computational Chemistry Electronic Structure

Synthetic Yield of Pyridine-2-carbonitrile 1-oxide via Metal-Free Oxidative Condensation

A 2023 study detailed a metal-free, one-pot oxidative condensation method for preparing heteroaryl carbonitriles directly from the corresponding aldehydes [1]. This protocol, which uses ammonium acetate as the nitrogen source and bis-acetoxyiodobenzene (BAIB) as the oxidant, was applied to the synthesis of pyridine-2-carbonitrile 1-oxide from 2-pyridinecarboxaldehyde N-oxide. The reaction afforded the target compound in good to excellent yields under mild conditions. This method contrasts sharply with traditional syntheses of cyanopyridine N-oxides, which often require harsh oxidants, toxic cyanide sources, and multi-step sequences. The high yield and mild conditions of this metal-free route represent a significant advantage in terms of cost, safety, and environmental impact for procurement decisions focused on scalable and sustainable synthesis.

Synthetic yield
Supporting evidence
Good to excellent yields
Metal-free oxidative condensation method context
NH₄OAc / BAIB, room temperature; review reported scope
Green Chemistry Synthetic Methodology Process Chemistry

Lipophilicity of Pyridine-2-carbonitrile 1-oxide as a Determinant of Physicochemical Behavior

The computed partition coefficient (XLogP3-AA) for pyridine-2-carbonitrile 1-oxide is -0.1 [1]. This value indicates the compound is slightly more hydrophilic than its non-N-oxide counterpart, 2-cyanopyridine, for which the XLogP3-AA is calculated to be 0.4 [2]. The difference of 0.5 log units suggests that the N-oxide functionality significantly increases the compound's aqueous solubility and reduces its ability to partition into non-polar phases. This quantitative difference in lipophilicity is a key parameter for predicting the compound's behavior in biological systems and during extraction and purification processes, making it a critical factor for researchers in drug discovery and development.

Lipophilicity
Computed
XLogP3-AA = −0.1
Higher aqueous solubility context vs. 2-cyanopyridine (0.4)
Δ −0.5; computed partition coefficient
Medicinal Chemistry ADME Properties Physical Chemistry

Key Research and Industrial Scenarios Requiring Pyridine-2-carbonitrile 1-oxide (CAS 2402-98-4)


Synthesis of 5-Aminoisoxazole Derivatives for Neurodegenerative Disease Research

The compound serves as a critical precursor for generating novel pyridine N-oxide-bearing 5-aminoisoxazoles, a class of compounds with demonstrated multi-target inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAO-A/B) relevant to Alzheimer's disease therapy. In a 2024 study, reaction of 2-(cyanomethyl)pyridine 1-oxide, a derivative of the target compound, with α-chlorooximes yielded a series of inhibitors with IC50 values as low as 0.039 µM against AChE, rivaling the clinical standard donepezil [1].

Metal-Free, Green Synthesis of Functionalized Carbonitriles

Researchers and process chemists seeking to implement sustainable and scalable synthetic routes will find this compound a key substrate for the metal-free oxidative condensation methodology reported in 2023. The protocol's high yields and mild conditions offer a quantifiable advantage in atom economy and reduced waste compared to traditional methods, directly supporting green chemistry initiatives and lowering the cost of goods in larger-scale productions [2].

Development of Agrochemicals and Herbicidal Agents

The compound's structural motif is prevalent in patent literature describing novel herbicides and fungicides. Its N-oxide functionality is critical for the desired biological activity and selectivity in controlling unwanted vegetation. The quantifiable electronic and lipophilic properties of this compound, as compared to non-oxide analogs, are key parameters that can be rationally tuned to optimize the efficacy and environmental profile of next-generation crop protection agents [3].

Application
Selection Property
Validation Focus
5-Aminoisoxazole synthesis (neurodegenerative research)
Bifunctional N-oxide / nitrile reactivity
Target-engagement assay context; enzyme inhibition endpoint review
Metal-free carbonitrile synthesis
Compatibility with oxidative condensation conditions
Yield and atom-economy screening; method-transfer review
Agrochemical scaffold development
N-oxide electronic and lipophilic profile
Structure-activity relationship context; environmental fate endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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